molecular formula C9H12BrNO2 B1360269 ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 5408-07-1

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1360269
CAS RN: 5408-07-1
M. Wt: 246.1 g/mol
InChI Key: POLBZQUAKJYNIF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate has been analyzed in several studies . The InChI code for this compound is 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a powder with a melting point of 146-151°C . It has a molecular weight of 246.1 .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis :Ethyl 4-Bromo-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate is a key compound in synthesizing various pyrrole derivatives. For instance, Singh et al. (2013) synthesized Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate by condensing it with 2,4-dinitrophenylhydrazine. The study provided insights into the molecular structure, spectral analysis, and quantum chemical calculations of the compound, highlighting its strong electrophilic nature and potential for forming dimer structures in the solid state through hydrogen bonding (Singh et al., 2013).

  • -Carboxylate, which indicated its suitability for the formation of new heterocyclic compounds. The study revealed that its first hyperpolarizability value signifies its use as an NLO material, a key characteristic for applications in photonics and telecommunications (Singh et al., 2014).
  • Role in Industrial Synthesis Techniques :Ethyl 4-Bromo-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate is utilized in industrial production methods. Yuan Rong-xin (2011) described its synthesis starting from pyrrole, involving steps like acylation, bromation, nucleophilic substitution, and nitration. The process achieved a total yield of 64.3%, highlighting the compound's feasibility for large-scale industrial production (Yuan Rong-xin, 2011).

  • Exploration in Chemical Reactivity and Spectroscopy :The compound serves as a precursor for various chemical reactions and spectroscopic analyses. Singh et al. (2013) synthesized a novel pyrrole derivative, examining its vibrational analysis, electronic transitions, and reactivity descriptors. This study contributes to the understanding of the compound's chemical reactivity and potential for forming dimers through hydrogen bonding (Singh et al., 2013).

  • Potential Applications in Antitumor Drugs :A notable application of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is in the development of antitumor drugs. Xiong et al. (2010) synthesized a novel pyrrole-substituted indolinone (B5), initially aimed as an EGFR tyrosine kinase inhibitor. Though it showed weak inhibition against EGFR, B5 demonstrated potent kinase inhibition against several members of the cyclin-dependent kinase family, suggesting its potential use in cancer treatment (Xiong et al., 2010).

Safety And Hazards

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is associated with several hazards. The GHS07 pictogram indicates that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLBZQUAKJYNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202408
Record name 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester
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Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

5408-07-1
Record name 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester
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Record name 5408-07-1
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Record name 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (3.42 g, 20 mmol) in carbon tetrachloride (40 mL) was added a solution of bromine in carbon tetrachloride (10 mL) dropwise at 20° C. After the addition was complete, stirring was continued for 2 h. The reaction mixture was diluted with DCM, washed with aqueous NaHCO3 and water, and then dried over Na2SO4. Evaporation of solvent gave ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate as a solid (4.8 g), which was used in the next step without purification. 1H-NMR (CDCl3): δ 9.36 (1H, s), 4.30 (2H, q), 228 (3H, s), 2.26 (3H, s), 1.36 (3H, t). To a solution of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (2.4 g, 10 mmol) in DMF (25 mL) was added tetrakis(triphenylphosphine)palladium (2.3 g, 1 mmol). After stirring 15 min, the reaction mixture was charged with 2-(trifluoromethyl)-benzeneboronic acid (2.4 g, 12.5 mmol) and sodium carbonate (in 5 mL of water). The reaction mixture was heated to reflux overnight with stirring. After cooling, the reaction mixture was then diluted with water and extracted with DCM. The combined extracts were washed with water and dried over Na2SO4. Evaporation of solvent gave a crude material, which was purified by chromatography on silica gel column eluting with EtOAc-hexane (1:1) to give the title compound (1.5 g). MS (ES): 312 (MH+);
Quantity
3.42 g
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reactant
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0 (± 1) mol
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40 mL
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (204 g), 177 g of potassium carbonate and 1428 mL of acetonitrile were stirred and cooled to 4° C. in an ice bath. N-Bromosuccinimide (228 g) was added in portions with vigorous stirring keeping the temperature below 17° C. The mixture was warmed to 20° C. and 2856 mL of water was slowly added. The mixture was stirred for 30 minutes. The precipitate was collected by vacuum filtration and washed three times with 400 mL of ethanol:water 1:2 each time. The solids were dried under vacuum at 60° C. to give 228 g (76% yield) of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester as an off-white solid. 1H-NMR (dimethylsulfoxide-d6) δ 1.26 (t, 3H, CH3), 2.14, 2.17 (2×s, 2×3H, 2×CH3), 4.20 (d, 2H, CH2O), 11.75 (br s, 1H, NH). MS m/z 246, 248 [M+1].
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
1428 mL
Type
reactant
Reaction Step One
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228 g
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reactant
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2856 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GF SHATTAT - researchgate.net
The lipid-lowering effects of novel N-(9, 10-dihydro-9, 10-dioxoanthracen-1-yl)-1H-pyrrole-2-carboxamide derivatives compounds 6 and 7, were studied in vivo by using hyperlipidemic …
Number of citations: 2 www.researchgate.net
CJ Seel, A Králı́k, M Hacker, A Frank, B König… - core.ac.uk
Solvents used in reactions were pa grade. Solvents for chromatography were technical grade and distilled prior to use. Reactions were monitored by thin layer chromatography (TLC) …
Number of citations: 0 core.ac.uk
NTV Thanh - 2011 - core.ac.uk
Photosynthesis is the process which converts light energy into chemical energy together with the transformation of CO2 to organic compounds, commonly carbohydrates. Photosynthetic …
Number of citations: 3 core.ac.uk
T Nguyen Thi Viet - 2011 - media.suub.uni-bremen.de
In photosynthetic reaction center, the special pair (SP) functions as the primary and significant part of the electron transfer. The function of SP is resulted from the particular structure with …
Number of citations: 0 media.suub.uni-bremen.de

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